methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
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Overview
Description
Methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl ester group . The reaction conditions often include the use of organic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, dichloromethane) .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups .
Scientific Research Applications
Methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these targets, leading to inhibition of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
Indole Derivatives: Compounds with a similar fused ring system but containing an indole moiety instead of a pyrrolopyridine core.
Ceralasertib: A pyrrolopyridine-bearing compound under investigation as an ATR kinase inhibitor for cancer therapy.
Uniqueness
Methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its value in research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-8-7(3-4-11-8)12-9(6)10(13)14-2/h3-5,11H,1-2H3 |
InChI Key |
NRHJAHFQDXZFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2)N=C1C(=O)OC |
Origin of Product |
United States |
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